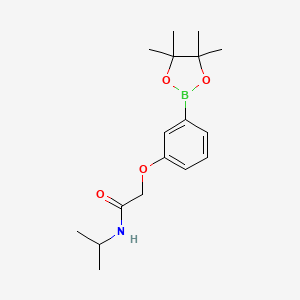

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

This compound can be synthesized using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis

The molecular formula of this compound is C9H19BO3 . The InChI string is InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 .Chemical Reactions Analysis

This compound can be used as a reagent to borylate arenes . It can also be used to prepare fluorenylborolane .Physical And Chemical Properties Analysis

This compound is a colorless oily substance at room temperature . It has a molecular weight of 186.06 . The refractive index is 1.409 , and it has a boiling point of 73°C at 15 mmHg . The density is 0.912 g/mL at 25 °C .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : The title compound, along with similar derivatives, was synthesized and structurally characterized by various spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. Density Functional Theory (DFT) calculations were used for comparative analysis, providing insights into spectroscopic data, geometrical parameters, and molecular properties (Wu, Chen, Chen, & Zhou, 2021).

Chemical Properties and Analysis

- Vibrational Properties Studies : The vibrational properties of similar compounds, including 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, were analyzed, offering a detailed understanding of their characteristic vibrational absorption bands, which is crucial for understanding their chemical behavior (Wu, Chen, Chen, & Zhou, 2021).

Applications in Metal Chelation

- Pro-Chelator Triggered by Hydrogen Peroxide : A pro-chelating agent related to the compound, isonicotinic acid [2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-hydrazide (BSIH), was synthesized. This compound interacts weakly with iron unless exposed to hydrogen peroxide, which triggers the release of a key metal-binding group. It's significant for its ability to prevent iron-promoted hydroxyl radical formation, offering potential in controlling oxidative stress (Charkoudian, Pham, & Franz, 2006).

Pharmacological Aspects

- Synthesis and Pharmacological Properties : Although pharmacological aspects are excluded as per the request, it's noteworthy that derivatives of N-Phenoxypropylacetamide, which are structurally related to the compound , have been prepared and tested for their pharmacological properties, specifically their antiulcer activity. This highlights the potential medicinal applications of structurally similar compounds (Ueda, Ishii, Shinozaki, Seiki, Arai, & Hatanaka, 1990).

Modifications for Improved Stability

- Improving Hydrolytic Stability : BSIH, a prodrug version of a metal chelator similar to the title compound, was modified to improve its hydrolytic stability and conversion efficiency to the active chelator. Such modifications are crucial for enhancing the practical use of these compounds in various applications, including possibly medical applications under oxidative stress conditions (Wang & Franz, 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide are arenes . Arenes are a class of organic compounds that contain a planar cyclic ring of carbon atoms with delocalized π electron clouds. They play a crucial role in various biochemical processes.

Mode of Action

This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. This compound can be used as a reagent to borylate arenes .

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways. It is often used in the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially enhance its bioavailability. The compound’s boiling point is 73°C at 15 mmHg , and it has a density of 0.912 g/mL at 25°C .

Result of Action

The borylation of arenes by this compound can lead to the formation of various organic compounds. For example, it can be used in the synthesis of intermediates for generating conjugated copolymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is moisture sensitive , so it should be stored in cool, dry conditions in well-sealed containers . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action and efficacy .

特性

IUPAC Name |

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-12(2)19-15(20)11-21-14-9-7-8-13(10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGYOLJSJSOEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)

![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)

![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)

![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2976265.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2976266.png)